molecular formula C12H18N4OS B2880254 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 2034306-79-9

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2880254
CAS No.: 2034306-79-9
M. Wt: 266.36
InChI Key: MZYRLYROOXBVCC-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C12H18N4OS and its molecular weight is 266.36. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Peptide Synthesis and Diversity

The compound is utilized in solid-phase peptide synthesis (SPPS) through a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This method produces 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, highlighting its versatility in generating diverse molecular architectures under mild conditions compatible with polar supports. This approach enables the efficient (>95% conversion and purity) introduction of triazoles into peptides, underscoring its importance in medicinal chemistry and drug discovery (Tornøe, Christensen, & Meldal, 2002).

Organocatalytic Synthesis of Triazoles

Another application involves the organocatalytic azide-ketone [3+2] cycloaddition (OrgAKC) of various ketones with aryl or alkyl azides, leading to the formation of 1,5-disubstituted 4-thio-1,2,3-triazoles. This process, which can proceed under ambient conditions without solvents, showcases the compound's role in synthesizing functionally diverse triazoles. These triazoles have potential synthetic and medicinal applications, demonstrating the compound's utility in organic synthesis and pharmaceutical research (Ramachary, Krishna, Gujral, & Reddy, 2015).

Antimicrobial Activity Studies

Research into the antimicrobial activity of substituted 1,2,3-triazoles, synthesized via 1,3-dipolar cycloaddition reactions, indicates potential applications of the compound in developing new antimicrobial agents. These studies highlight the compound's relevance in creating molecules with bioactive properties, which could lead to the development of new drugs and treatments (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).

Microwave-Assisted Synthesis

The compound is also used in microwave-assisted synthesis to create new 1,2,3-triazole derivatives, a method that yields higher products in shorter times compared to conventional methods. This underscores the compound's significance in streamlining synthetic processes, making it valuable for rapid synthesis in chemical research (Ashok, Reddy, Dharavath, Ramakrishna, Nagaraju, & Sarasija, 2020).

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c17-12(9-18-11-3-1-2-4-11)15-7-10(8-15)16-6-5-13-14-16/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYRLYROOXBVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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